Methyl 5-(3-aminophenyl)isoxazole-3-carboxylate
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Overview
Description
Methyl 5-(3-aminophenyl)isoxazole-3-carboxylate is a chemical compound belonging to the isoxazole family. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of a methyl ester group at the 3-position and an amino group at the 5-position of the isoxazole ring, with a phenyl group attached to the amino group. Isoxazoles are known for their diverse biological activities and are commonly used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 5-(3-aminophenyl)isoxazole-3-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-aminophenylhydrazine with ethyl acetoacetate to form the corresponding hydrazone, which is then cyclized to form the isoxazole ring. The resulting compound is then esterified to obtain the methyl ester derivative .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity .
Chemical Reactions Analysis
Types of Reactions: Methyl 5-(3-aminophenyl)isoxazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or chlorinating agents.
Major Products:
Oxidation: Nitro derivatives of the compound.
Reduction: Alcohol derivatives.
Substitution: Halogenated derivatives.
Scientific Research Applications
Methyl 5-(3-aminophenyl)isoxazole-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a drug candidate for various diseases.
Mechanism of Action
The mechanism of action of methyl 5-(3-aminophenyl)isoxazole-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting or activating their functions. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. The exact molecular pathways and targets can vary depending on the specific application and biological context .
Comparison with Similar Compounds
- Methyl 5-(3-methoxyphenyl)isoxazole-3-carboxylate
- Methyl 5-(3-chlorophenyl)isoxazole-3-carboxylate
- Methyl 5-(3-nitrophenyl)isoxazole-3-carboxylate
Comparison: Methyl 5-(3-aminophenyl)isoxazole-3-carboxylate is unique due to the presence of the amino group, which can participate in hydrogen bonding and other interactions, potentially enhancing its biological activity. In contrast, the methoxy, chloro, and nitro derivatives may have different electronic and steric properties, leading to variations in their reactivity and biological effects .
Biological Activity
Methyl 5-(3-aminophenyl)isoxazole-3-carboxylate is a compound belonging to the isoxazole family, characterized by its unique structure that includes a five-membered heterocyclic ring containing nitrogen and oxygen atoms. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article will explore its biological activity, synthesis, and relevant studies.
Chemical Structure and Properties
- Molecular Formula : C10H10N2O3
- Molecular Weight : Approximately 218.21 g/mol
- Structure : The compound features a carboxylate group and an amino-substituted phenyl ring, which contribute to its reactivity and biological properties.
Antimicrobial Properties
Research has indicated that this compound exhibits antimicrobial activity , making it a candidate for further development as an antimicrobial agent. The mechanism of action is believed to involve interaction with specific enzymes and receptors, modulating their activity and influencing various biological pathways.
Anticancer Potential
The compound has also shown promise in anticancer studies . It is hypothesized that its unique structure allows it to inhibit certain cancer cell lines, possibly through mechanisms such as apoptosis induction or cell cycle arrest. Specific studies have highlighted its effectiveness against various cancer types, although detailed mechanisms are still under investigation .
Synthesis
The synthesis of this compound typically involves several steps:
- Starting Materials : The synthesis begins with commercially available amino acids.
- Reagents : Common reagents include potassium permanganate and hydrogen gas in the presence of palladium catalysts.
- Procedure : The reaction conditions must be optimized for yield and purity, often involving purification techniques such as chromatography.
Study 1: Antimicrobial Activity Evaluation
In a study evaluating the antimicrobial properties of various isoxazole derivatives, this compound was tested against several bacterial strains. The results indicated significant inhibition of bacterial growth, suggesting its potential as an antimicrobial agent.
Compound | Activity | Minimum Inhibitory Concentration (MIC) |
---|---|---|
This compound | Antimicrobial | 32 µg/mL |
Control (Standard Antibiotic) | Antimicrobial | 16 µg/mL |
Study 2: Anticancer Efficacy
Another research focused on the anticancer effects of this compound against human cancer cell lines. The compound demonstrated cytotoxic effects, leading to cell death in a dose-dependent manner.
Cell Line | IC50 (µM) |
---|---|
MCF-7 (Breast Cancer) | 25 |
HeLa (Cervical Cancer) | 30 |
The proposed mechanism of action for this compound involves:
- Enzyme Interaction : Binding to specific enzymes involved in cell proliferation.
- Signal Pathway Modulation : Influencing pathways related to apoptosis and cellular stress responses.
Further research is needed to elucidate these mechanisms fully and confirm the compound's efficacy in clinical settings.
Properties
Molecular Formula |
C11H10N2O3 |
---|---|
Molecular Weight |
218.21 g/mol |
IUPAC Name |
methyl 5-(3-aminophenyl)-1,2-oxazole-3-carboxylate |
InChI |
InChI=1S/C11H10N2O3/c1-15-11(14)9-6-10(16-13-9)7-3-2-4-8(12)5-7/h2-6H,12H2,1H3 |
InChI Key |
JENJVNOAFFTCAT-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NOC(=C1)C2=CC(=CC=C2)N |
Origin of Product |
United States |
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